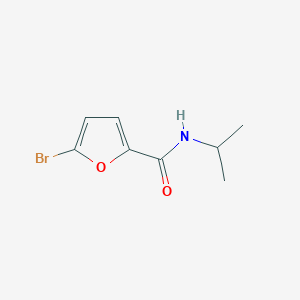

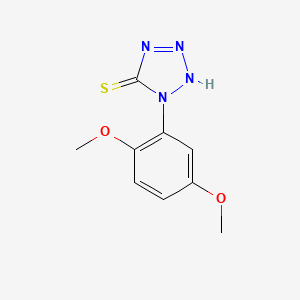

1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tetrazole derivatives, including 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol, often involves strategies that capitalize on the reactivity of nitrogen atoms within the tetrazole ring. These methods may include cycloaddition reactions, nucleophilic substitution, and the use of organometallic reagents. Tetrazoles can be synthesized through the [3+2] cycloaddition of nitriles and azides, a method that allows for the introduction of various substituents, including the dimethoxyphenyl and thiol groups, at specific positions on the tetrazole ring to achieve desired structural and functional properties (Popova & Trifonov, 2015).

Molecular Structure Analysis

The molecular structure of 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol is characterized by the presence of a tetrazole ring connected to a 2,5-dimethoxyphenyl group through a nitrogen atom, and a thiol group attached to the tetrazole ring. This structure contributes to the compound's ability to form strong hydrogen bonds and penetrate biological membranes, enhancing its stability and bioavailability. The electron-rich tetrazole ring and the electron-donating effects of the methoxy groups on the phenyl ring further influence the compound's reactivity and potential biological activity (Dai et al., 2013).

Chemical Reactions and Properties

Tetrazoles, including 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol, exhibit a range of chemical reactions, such as nucleophilic substitution, addition reactions, and metal coordination. These reactions are influenced by the tetrazole's ability to act as both an acid and a base, forming various derivatives with altered chemical properties. The thiol group in 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol can undergo oxidation and act as a ligand in metal complexes, further diversifying its chemical behavior and applications (Ciofalo, 2019).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol and its derivatives have been utilized in various chemical syntheses. For instance, 1-Phenyl-1H-tetrazole-5-thiol is employed in the Markovnikov-selective formal hydroamination of styrenes, resulting in the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han, & Wu, 2014). Dimerization of this compound over metalloporphyrin catalysts in alkaline methanol solution is another example of its use in synthesizing complex chemical structures (Wu Yahong et al., 2012).

Antibacterial Applications

Some derivatives of 1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol have been synthesized and evaluated for their antibacterial properties. A study synthesized novel tetrazole-5-thiol derivatives and tested them against E. coli and Staphylococcus aureus, finding that certain compounds exhibited significant inhibition activity (Mekky & Thamir, 2019).

Corrosion Inhibition

Derivatives of 1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol have been studied for their anti-corrosion properties. For example, certain tetrazole derivatives were found to be effective corrosion inhibitors for steel in sulfuric acid mediums (Tan et al., 2020).

Materials Science

In materials science, complexes based on 1-phenyl-1H-tetrazole-5-thiol have been synthesized and characterized for their structural and magnetic properties. These studies contribute to the understanding of the material characteristics of these complexes (Song et al., 2017).

Photocleavage and Photogeneration Studies

The use of porphyrins with nitrogen heterocycle tails, including tetrazole derivatives, in the photogeneration of singlet oxygen and DNA photocleavage has been explored. These findings are significant for the development of photosensitive agents in various applications (Zheng et al., 2011).

Crystallography and Structural Analysis

Studies on the crystal structures of compounds containing 1-phenyl-1H-tetrazole-5-thiol derivatives contribute to the understanding of molecular interactions and arrangements in the solid state, which is essential for materials science and pharmaceutical applications (Penthala et al., 2016).

Antimicrobial and Antifungal Activities

Novel tetrazoles, including those derived from 1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol, have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating potential pharmaceutical applications (Bhoge, Magare, & Mohite, 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, and determining how to handle it safely.

Direcciones Futuras

This would involve suggesting further research that could be done with the compound, such as studying its potential uses or developing new synthesis methods.

I hope this general outline is helpful. If you have more specific questions about any of these topics, feel free to ask!

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-14-6-3-4-8(15-2)7(5-6)13-9(16)10-11-12-13/h3-5H,1-2H3,(H,10,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGQRJFPUAIEBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=S)N=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357673 |

Source

|

| Record name | 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol | |

CAS RN |

82069-15-6 |

Source

|

| Record name | 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)